REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Na].Cl[C:7]1[S:8][C:9]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=1>C(O)C>[CH2:2]([O:1][C:7]1[S:8][C:9]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([C:12]([F:14])([F:13])[F:15])[N:11]=1)[CH3:3] |f:0.1,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed immediately
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |